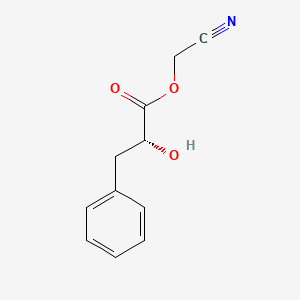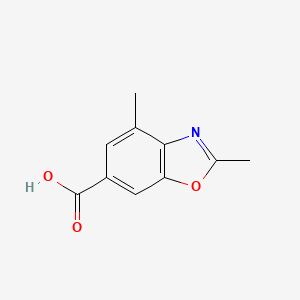
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid typically involves the condensation of 2-aminophenol with various aldehydes or acids under different reaction conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the carboxylic acid group at position 6.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance the efficiency and yield of the reactions. The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require specific temperatures and pressures to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core allows for efficient interaction with biological targets through π-π stacking or π-cation interactions with host molecules. The oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid include other benzoxazole derivatives such as:
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- 2,4-Dimethyl-1,3-benzoxazole-5-carboxylic acid
- 2,4-Dimethyl-1,3-benzoxazole-7-carboxylic acid
Uniqueness
What sets this compound apart from its analogs is the specific positioning of the carboxylic acid group at position 6, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with biological targets and can lead to different pharmacological profiles compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-3-7(10(12)13)4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
DFQDSBJZLVTVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(O2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






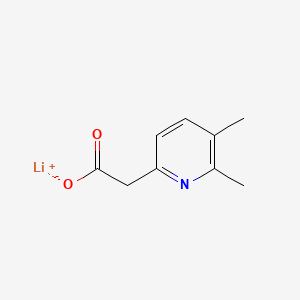
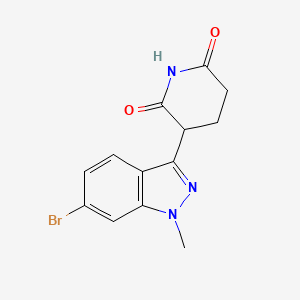
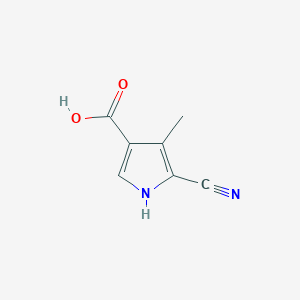
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
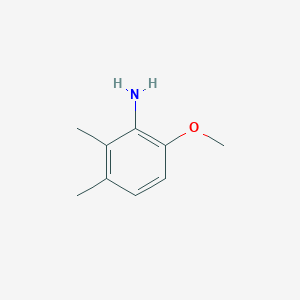



![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
